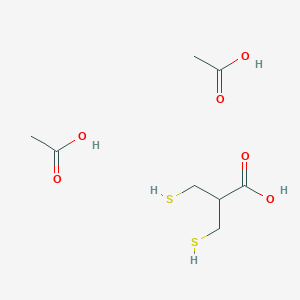
2-Acetylthiomethyl-3-acetylthiopropionic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Acetylthiomethyl-3-acetylthiopropionic acid is an organic compound with significant potential in various scientific fields. It is characterized by the presence of acetyl and thiomethyl groups attached to a propionic acid backbone. This compound is known for its unique chemical properties and reactivity, making it a valuable subject of study in organic chemistry and related disciplines.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-acetylthiomethyl-3-acetylthiopropionic acid typically involves the reaction of appropriate thiol and acetyl compounds under controlled conditions. One common method includes the reaction of 3-mercaptopropionic acid with acetic anhydride in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and enhance the efficiency of the process .
Análisis De Reacciones Químicas
Types of Reactions: 2-Acetylthiomethyl-3-acetylthiopropionic acid undergoes various chemical reactions, including:
Oxidation: The thiomethyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The acetyl groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The acetyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, alcohols, or thiols.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Acetylthiomethyl-3-acetylthiopropionic acid has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a building block for more complex compounds
Mecanismo De Acción
The mechanism of action of 2-acetylthiomethyl-3-acetylthiopropionic acid involves its interaction with specific molecular targets. The acetyl and thiomethyl groups play a crucial role in its reactivity and biological activity. The compound can interact with enzymes and proteins, leading to various biochemical effects. The exact pathways and molecular targets are still under investigation, but it is believed to modulate oxidative stress and cellular signaling pathways .
Comparación Con Compuestos Similares
- 3-Acetylthio-2-methylpropionic acid
- 2-Acetylthiomethyl-3-(4-methylbenzoyl)propionic acid
- 2-Methyl-3-furanthiol acetate
Comparison: 2-Acetylthiomethyl-3-acetylthiopropionic acid is unique due to the presence of both acetyl and thiomethyl groups, which confer distinct chemical properties and reactivity.
Propiedades
Fórmula molecular |
C8H16O6S2 |
|---|---|
Peso molecular |
272.3 g/mol |
Nombre IUPAC |
acetic acid;3-sulfanyl-2-(sulfanylmethyl)propanoic acid |
InChI |
InChI=1S/C4H8O2S2.2C2H4O2/c5-4(6)3(1-7)2-8;2*1-2(3)4/h3,7-8H,1-2H2,(H,5,6);2*1H3,(H,3,4) |
Clave InChI |
NAMLDQMJDFDKCL-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)O.CC(=O)O.C(C(CS)C(=O)O)S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-hydroxy-2-[(2-hydroxyethyl)(methyl)amino]benzene-1-carboximidamide](/img/structure/B14791689.png)
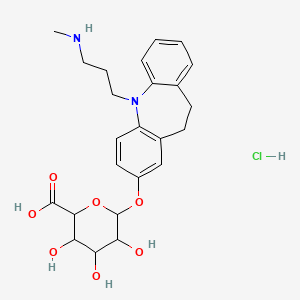

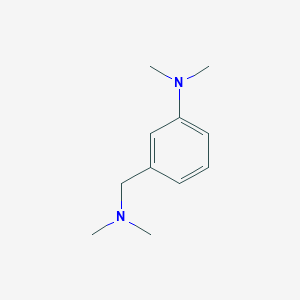
![2-Amino-1-[4-[(dimethylamino)methyl]piperidin-1-yl]propan-1-one](/img/structure/B14791726.png)

![Ethyl 2-benzyl-2-azabicyclo[2.2.1]heptane-7-carboxylate](/img/structure/B14791747.png)
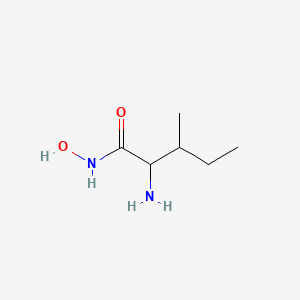
![2-amino-N-[(3,4-dichlorophenyl)methyl]-3-methylbutanamide](/img/structure/B14791761.png)
![2-chloro-1-(6-chloro-1H-imidazo[1,2-a]pyridin-4-ium-3-yl)-2,2-difluoroethanone;2-chloro-2,2-difluoroacetate](/img/structure/B14791772.png)
![Phenol, 3-(1-azabicyclo[2.2.2]oct-2-ylmethoxy)-](/img/structure/B14791773.png)
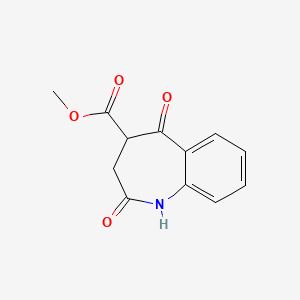
![7-[(1S)-1-aminoethyl]-6-bromo-3-methyl-thiazolo[3,2-a]pyrimidin-5-one;(2S)-2-hydroxy-2-phenyl-acetic acid](/img/structure/B14791777.png)
![6-Hydroxy-8-methyl-1-azabicyclo[3.2.1]octan-3-one](/img/structure/B14791784.png)
